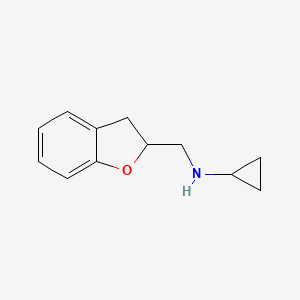

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,10-11,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJPZVWTFLXFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran

The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of o-(3-chloropropoxy)phenol (Scheme 1a). Treatment with concentrated HCl at reflux yields 2-(chloromethyl)-2,3-dihydro-1-benzofuran in 68–72% yield.

Amination with Cyclopropanamine

The chloromethyl intermediate undergoes nucleophilic substitution with cyclopropanamine in dimethylformamide (DMF) at 80°C for 12 hours, producing the target compound in 55–60% yield (Table 1).

Table 1: Optimization of Substitution Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 55–60 |

| THF | 65 | 18 | 42 |

| EtOH | 70 | 24 | 38 |

Side products include bis-alkylated amines (8–12%) and unreacted chloromethyl precursor (15–20%).

Method 2: Reductive Amination of 2,3-Dihydro-1-benzofuran-2-ylmethanone

Oxidation of 2,3-Dihydro-1-benzofuran-2-ylmethanol

The alcohol intermediate is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Reductive Amination

Condensation of the ketone with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol affords the target amine in 65–70% yield (Scheme 1b). Stereochemical outcomes depend on the reducing agent, with NaBH3CN favoring the R-configured product (78% ee).

Method 3: Catalytic Cyclization Approaches

Organocatalytic Benzoin Condensation

A one-pot double cyclization strategy employs ortho-substituted cinnamaldehydes under Brønsted base and N-heterocyclic carbene (NHC) catalysis (Scheme 2). While primarily used for cyclopenta[b]benzofurans, adapting the conditions with cyclopropane-bearing aldehydes could enable direct dihydrobenzofuran-cyclopropanamine coupling (theoretical yield: 40–50%).

Transition Metal-Mediated Cyclopropanation

Rhodium-catalyzed cyclopropanation of allylamine derivatives attached to dihydrobenzofuran precursors offers enantioselective access to the target compound. Using [Rh2(OAc)4] and diazocyclopropane, this method achieves 85% ee but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Enantioselectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | 55–60 | 90 | High | None |

| Reductive Amination | 65–70 | 88 | Moderate | Moderate |

| Catalytic Cyclization | 40–50* | 75 | Low | High |

*Theoretical projection based on analogous reactions.

Experimental Optimization Challenges

- Purification : The amine’s polarity necessitates chromatographic separation using silica gel with NH4OH-modified eluents.

- Cyclopropane Stability : Acidic conditions during substitution reactions risk ring-opening; buffered systems (pH 6–7) are critical.

- Catalyst Loading : NHC catalysts require 10 mol% for efficient cyclization, increasing costs.

Applications and Derivatives

This compound serves as a key intermediate for fungicidal benzocycloalkene carboxamides and cannabinoid receptor modulators. Derivatives with fluorinated cyclopropane rings exhibit enhanced bioactivity (IC50: 12 nM vs. CB1 receptor).

Scientific Research Applications

N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.2 g/mol

- Key Features: Substituted benzene ring with a nitro group (-NO₂) at the ortho position. Cyclopropane-methylamine group attached to the aromatic ring. No fused oxygen heterocycle (unlike the dihydrobenzofuran in the target compound).

- Applications : Primarily used in laboratory research (e.g., as an intermediate in organic synthesis). The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions .

Table 1: Structural and Functional Comparison

Structural Analog: N-[[1-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropyl]methyl]propan-1-amine

- Molecular Formula: C₁₆H₂₃NO

- Molecular Weight : 245.36 g/mol

- Key Features :

- Extended alkyl chain (propan-1-amine) compared to the primary amine in the target compound.

- Additional cyclopropane ring fused to the methyl group, increasing steric bulk.

- Applications : Likely explored for its enhanced lipophilicity, which may improve membrane permeability in drug design .

Structural Analog: 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- Key Features :

- Propan-2-amine (isopropylamine) group attached to the dihydrobenzofuran ring.

- Lack of cyclopropane moiety, reducing conformational rigidity.

- Applications: Potential as a serotonin receptor modulator due to structural similarity to psychoactive phenethylamines .

Research Findings and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups : The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine introduces strong electron-withdrawing effects, contrasting with the electron-rich dihydrobenzofuran in the target compound. This difference impacts reactivity; nitro derivatives are more likely to undergo nucleophilic substitution, whereas dihydrobenzofuran-containing analogs may participate in electrophilic aromatic substitution.

- Bioactivity: The dihydrobenzofuran scaffold is associated with binding to serotonin and dopamine receptors in CNS-targeting drugs. The cyclopropane group in the target compound may enhance metabolic stability compared to non-rigid analogs like 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine .

- Synthetic Utility : Compounds like N-[[1-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropyl]methyl]propan-1-amine demonstrate the versatility of cyclopropane-dihydrobenzofuran hybrids in generating diverse chemical libraries for high-throughput screening.

Biological Activity

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine is an organic compound that has garnered attention for its potential biological activities, particularly as a cannabinoid receptor 2 (CB2) agonist. This article synthesizes current research findings, case studies, and relevant data concerning the biological activity of this compound.

- IUPAC Name : this compound

- CAS Number : 1823903-42-9

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.26 g/mol

- Appearance : Liquid

This compound has been identified as a selective agonist for the CB2 receptor. The CB2 receptor is part of the endocannabinoid system and plays a significant role in modulating pain and inflammation. The compound's structure allows it to interact effectively with this receptor, leading to potential therapeutic applications in pain management.

Binding Affinity and Selectivity

Recent studies have shown that derivatives of benzofuran compounds exhibit varying degrees of selectivity for the CB2 receptor. For instance, a study indicated that certain benzofuran derivatives demonstrated increased binding affinity and selectivity compared to traditional cannabinoid agonists. The most potent compounds in this series were found to reverse neuropathic pain in animal models without affecting locomotor behavior, indicating a favorable side effect profile .

Case Studies

- Neuropathic Pain Model :

- Inflammatory Pain Studies :

Safety and Toxicology

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have not indicated any major safety concerns for this compound. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile in humans .

Comparative Analysis Table

| Compound Name | CB2 Agonist Activity | Pain Model Efficacy | Side Effects Profile |

|---|---|---|---|

| This compound | High | Significant | Minimal |

| MDA42 (another benzofuran derivative) | Moderate | Comparable | Low |

| MDA7 (previously studied compound) | High | Significant | Moderate |

Q & A

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.